

An In-depth Technical Guide to endo-BCN-PEG12-NH2 Hydrochloride

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Compound of Interest

Compound Name: *endo-BCN-PEG12-NH2*
hydrochloride

Cat. No.: *B11934157*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **endo-BCN-PEG12-NH2 hydrochloride**, a bifunctional linker critical in the field of bioconjugation and drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use.

Core Concepts and Chemical Properties

Endo-BCN-PEG12-NH2 hydrochloride is a versatile molecule that serves as a bridge, covalently linking two different molecules. It is classified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker and is a key reagent in click chemistry.^[1] The molecule features three key components:

- **endo-Bicyclononyne (BCN):** A strained alkyne that is highly reactive towards azide groups. This reactivity is the foundation of its utility in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
- **Polyethylene Glycol (PEG)12 Spacer:** A 12-unit polyethylene glycol chain that enhances the solubility and bioavailability of the resulting conjugate. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

- **Primary Amine (-NH₂) Group:** A nucleophilic group that can readily react with various electrophiles, such as activated esters (e.g., NHS esters), to form stable amide bonds. The hydrochloride salt form enhances the stability and solubility of the amine group.

The combination of these functional groups allows for a two-step, orthogonal conjugation strategy, making it a valuable tool for constructing complex biomolecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for **endo-BCN-PEG12-NH₂ hydrochloride**.

Property	Value
Chemical Formula	C ₃₅ H ₆₅ ClN ₂ O ₁₃
Molecular Weight	757.36 g/mol
CAS Number	Not available in the provided search results.
Purity	>95%
Solubility	Soluble in DMSO, DCM, and DMF.
Storage Conditions	Long-term: -20°C; Short-term: 0 - 4°C. Should be stored in a dry, dark place.
Shipping Conditions	Shipped under ambient temperature as a non-hazardous chemical.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for the BCN group is its participation in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, meaning it can occur in a biological environment without interfering with native biochemical processes.

The high ring strain of the bicyclononyne system drives a rapid and highly specific reaction with an azide-containing molecule to form a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is necessary for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes SPAAC ideal for applications involving live cells or sensitive biomolecules.

Applications in Research and Drug Development

The unique properties of **endo-BCN-PEG12-NH2 hydrochloride** make it a valuable tool in several areas of research and development:

- **PROTAC Synthesis:** As a PROTAC linker, it connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The BCN group can be reacted with an azide-modified antibody, and the amine group can be used to attach the drug.
- **Biomolecule Labeling:** It is used for the specific labeling of proteins, nucleic acids, and other biomolecules for imaging and diagnostic purposes.
- **Surface Modification:** The linker can be used to functionalize surfaces for various applications, including biosensors and biomaterials.

Experimental Protocols

The following are generalized protocols for using **endo-BCN-PEG12-NH2 hydrochloride** in bioconjugation. The specific conditions may require optimization based on the specific molecules being conjugated.

General Protocol for SPAAC Reaction

This protocol describes the conjugation of an azide-modified molecule (e.g., a protein) with **endo-BCN-PEG12-NH2 hydrochloride**.

Materials:

- Azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4)
- **endo-BCN-PEG12-NH2 hydrochloride**
- Anhydrous, amine-free solvent (e.g., DMSO or DMF)
- Reaction tubes
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Reagents:
 - Dissolve the azide-modified molecule to the desired concentration in the reaction buffer.
 - Prepare a stock solution of **endo-BCN-PEG12-NH2 hydrochloride** in the chosen anhydrous solvent. A typical stock concentration is 10 mM.
- Reaction Setup:
 - In a reaction tube, add the azide-modified molecule.
 - Add the **endo-BCN-PEG12-NH2 hydrochloride** stock solution to the reaction mixture. A 5- to 20-fold molar excess of the BCN linker is often used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid denaturation of proteins.
- Incubation:
 - Gently mix the reaction components.
 - Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time should be determined empirically.
- Purification:

- Remove the excess, unreacted linker and other small molecules using a suitable purification method, such as size-exclusion chromatography or dialysis.
- Characterization:
 - Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

General Protocol for Amine Conjugation

This protocol describes the reaction of the primary amine of the BCN-PEG linker with an NHS ester-activated molecule.

Materials:

- NHS ester-activated molecule
- **endo-BCN-PEG12-NH2 hydrochloride**
- Aprotic solvent (e.g., DMF or DMSO)
- Amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Reaction tubes
- Purification system

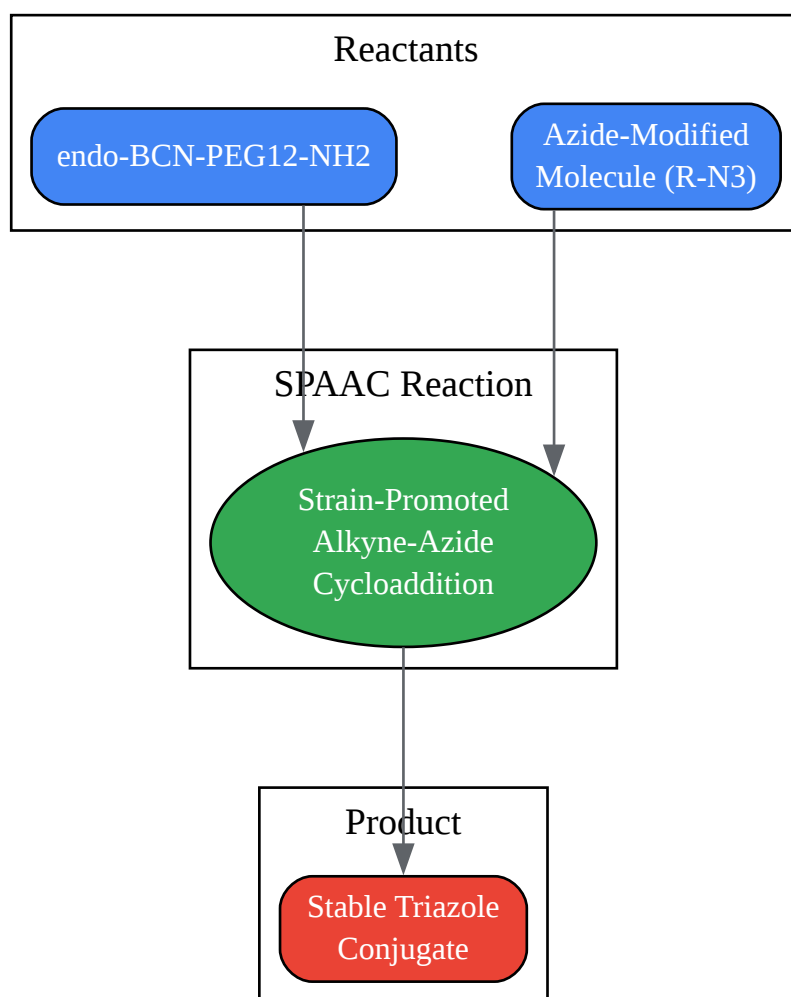
Procedure:

- Preparation of Reagents:
 - Dissolve the NHS ester-activated molecule in the aprotic solvent.
 - Dissolve **endo-BCN-PEG12-NH2 hydrochloride** in the amine-free buffer.
- Reaction Setup:
 - Add the NHS ester solution to the **endo-BCN-PEG12-NH2 hydrochloride** solution. A slight molar excess of the amine-containing linker may be used.

- Incubation:
 - Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight. The reaction should be protected from light.
- Purification:
 - Purify the resulting conjugate to remove unreacted starting materials using an appropriate method, such as chromatography.

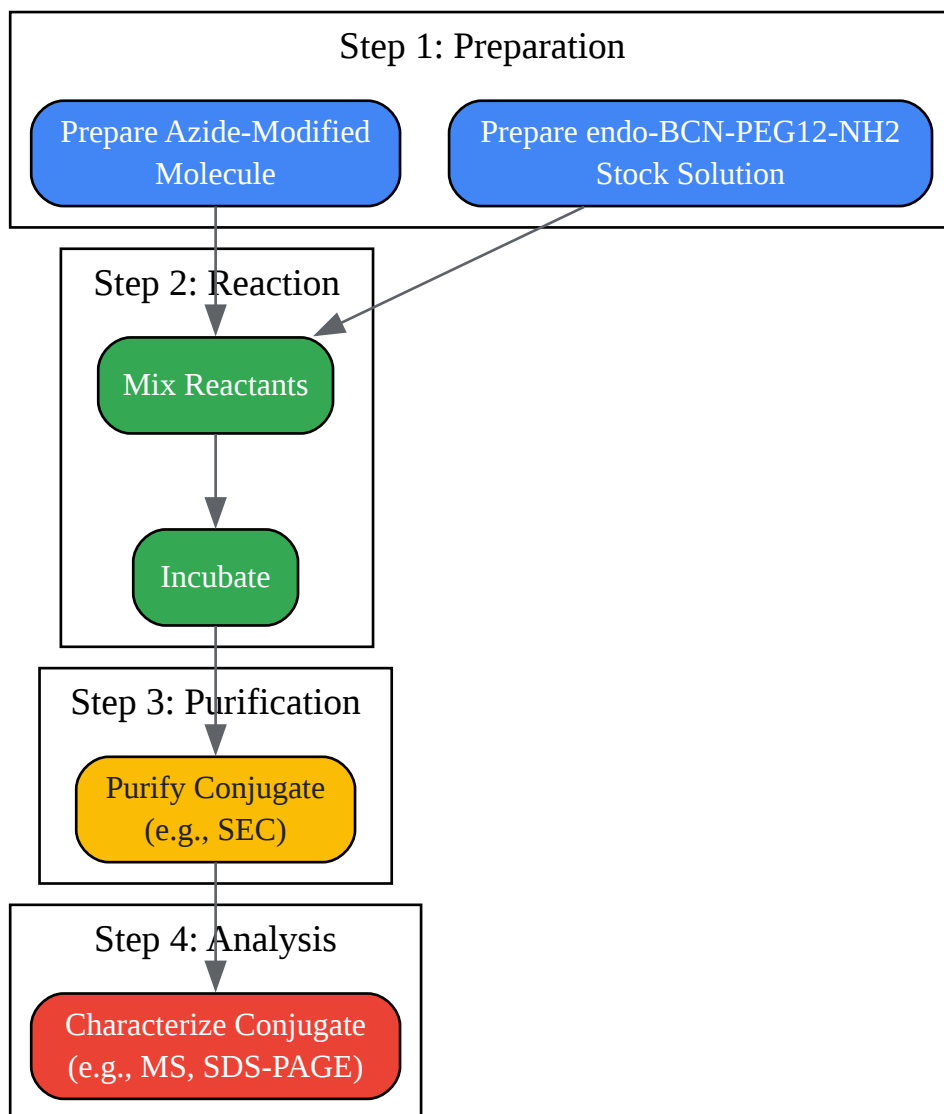
Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and a typical experimental workflow involving **endo-BCN-PEG12-NH2 hydrochloride**.



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Caption: SPAAC Reaction using endo-BCN-PEG12-NH2.



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References

- 1. medchemexpress.com [medchemexpress.com]
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